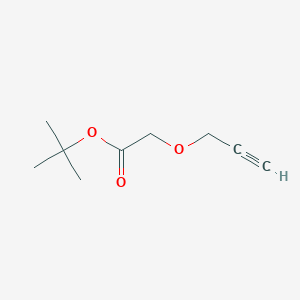

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-prop-2-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOOPKUCCQIHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

An In-Depth Technical Guide to tert-Butyl 2-(prop-2-yn-1-yloxy)acetate: Structure, Synthesis, and Applications

Executive Summary

This compound is a bifunctional molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is characterized by two key reactive sites: a terminal alkyne amenable to click chemistry and an acid-labile tert-butyl ester that serves as a protecting group for a carboxylic acid. This unique combination allows for its use as a versatile linker, enabling the conjugation of various molecular entities. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, and its applications, particularly in the realm of bioconjugation and drug delivery.

Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its distinct molecular architecture, which integrates three essential functional components: a propargyl group, an ether linkage, and a tert-butyl ester.

-

Propargyl Group (C≡CH): The terminal alkyne is the molecule's primary reactive handle for covalent modification. It is a cornerstone functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction widely known as "click chemistry".[1]

-

Ether Linkage (-O-CH₂-): This stable ether bond connects the propargyl moiety to the acetate backbone, providing chemical robustness under a wide range of conditions.

-

tert-Butyl Ester (-C(O)O-C(CH₃)₃): The bulky tert-butyl group provides steric protection for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to unmask the parent carboxylic acid, a common strategy in multi-step synthesis and prodrug design.[2]

Chemical Structure

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of the molecule are summarized below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 339531-55-4 | [3][4] |

| Molecular Formula | C₉H₁₄O₃ | [3][4] |

| Molecular Weight | 170.21 g/mol | [3][4] |

| Physical Form | Liquid | [5] |

| SMILES | O=C(OC(C)(C)C)COCC#C | [3] |

| InChI Key | SUOOPKUCCQIHHH-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [3] |

| LogP (calculated) | 0.9779 | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Synthesis and Mechanistic Rationale

The most efficient and common method for preparing this compound is via the Williamson ether synthesis.[6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7][8]

Retrosynthetic Analysis & Strategy

The logical disconnection for this molecule is at the ether bond. This presents two possible synthetic routes:

-

Path A: Reaction of tert-butyl glycolate alkoxide with a propargyl halide.

-

Path B: Reaction of propargyl alkoxide with a tert-butyl haloacetate.

Path A is strategically superior. The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[8] Propargyl halides (e.g., propargyl bromide) are primary halides and thus excellent substrates for Sₙ2 reactions. Conversely, tert-butyl haloacetates, while having a primary carbon bearing the halide, are sterically more demanding. Therefore, using the less hindered electrophile, propargyl bromide, ensures a higher yield and minimizes competing elimination reactions.[6]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from tert-butyl 2-hydroxyacetate and propargyl bromide.

Materials:

-

tert-Butyl 2-hydroxyacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[8] Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality Insight: The newly formed alkoxide acts as a potent nucleophile, attacking the primary carbon of propargyl bromide in a classic Sₙ2 fashion, displacing the bromide and forming the desired ether linkage.[6] A slight excess of the alkylating agent ensures complete consumption of the alkoxide.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality Insight: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide, preventing side reactions during extraction.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the target compound.

Chemical Reactivity and Applications

The bifunctional nature of this molecule dictates its primary applications as a heterobifunctional linker.

The Propargyl Group: Click Chemistry

The terminal alkyne is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole ring, covalently linking the alkyne-containing molecule to an azide-modified partner.

Mechanism: The reaction proceeds via a copper(I)-acetylide intermediate which then reacts with the azide in a stepwise manner to form the triazole product. The reaction is highly specific, high-yielding, and tolerant of a vast array of other functional groups, making it exceptionally powerful for bioconjugation.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The tert-Butyl Ester: Acid-Labile Protecting Group

The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal a free carboxylic acid.

Mechanism: The cleavage proceeds via a stable tert-butyl carbocation. The acid protonates the carbonyl oxygen, making the ester more susceptible to cleavage. The C-O bond breaks, releasing the carboxylic acid and the tert-butyl cation, which is then quenched to form isobutylene gas. This lability is a key feature in prodrug design, where an active carboxylic acid drug can be masked to improve properties like cell permeability.[2]

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Safety and Handling

Based on data for the compound and its structural analogs, appropriate safety precautions are necessary.

-

Hazards: The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] It is also classified as a combustible liquid.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from heat, sparks, and open flames.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed molecular tool. Its orthogonal reactive handles—the alkyne for "clicking" and the acid-labile ester for "unmasking"—provide researchers in drug development and materials science with a reliable and versatile linker. Understanding its synthesis through the mechanistically sound Williamson ether synthesis and appreciating the distinct reactivity of its functional groups are key to leveraging its full potential in creating novel conjugates and complex molecular systems.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis.[Link][8]

-

NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate.[Link][10]

-

Sial. tert-Butyl Acetate CAS No 540-88-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.[Link][9]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chem. Soc. Rev., 2024,53, 1856-1917. [Link][2]

Sources

- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. guidechem.com [guidechem.com]

- 5. tert-Butyl 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetate | 1338564-52-5 [sigmaaldrich.cn]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. images.nicindustries.com [images.nicindustries.com]

Propargyl Ether Acetate Linkers: Physicochemical Properties and Bioconjugation Strategies

Topic: Properties of Propargyl Ether Acetate Linkers in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive bridge but a critical determinant of pharmacokinetics, solubility, and stability.[1] Propargyl ether acetate linkers (often chemically defined as (prop-2-yn-1-yloxy)acetic acid derivatives) represent a high-utility class of heterobifunctional linkers. They combine the bio-orthogonal reactivity of a terminal alkyne (propargyl group) with the hydrophilic, solubilizing properties of an ether backbone and the versatile conjugation potential of an acetate (carboxylate) terminus.

This guide provides an in-depth analysis of these linkers, focusing on their stability profiles, "Click" chemistry compatibility, and specific protocols for their deployment in medicinal chemistry.

Chemical Architecture & Functional Logic

The core structure of a propargyl ether acetate linker typically follows the motif: HC≡C-CH₂-O-[PEG]ₙ-CH₂-COO-R

Structural Zones

-

The Propargyl Head (HC≡C-CH₂-): A terminal alkyne serving as a bio-orthogonal handle. It is inert to native biological functional groups (amines, thiols) but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

The Ether/PEG Backbone (-O-[CH₂CH₂O]ₙ-): The ether oxygen atoms act as hydrogen bond acceptors, significantly enhancing the aqueous solubility of hydrophobic payloads. Unlike alkyl chains, the ether linkage resists oxidative metabolism by cytochrome P450s.

-

The Acetate Tail (-CH₂-COO-): A carboxylate motif that can be activated (e.g., as an NHS ester) for conjugation to surface lysines on antibodies or amines on small molecules. Alternatively, it can form an ester linkage to create a chemically labile (hydrolyzable) bond.

Diagram: Functional Architecture

Caption: Functional segmentation of the linker showing the orthogonal reactivity sites for payload and biomolecule attachment.

Physicochemical Properties

Hydrolytic Stability

The propargyl ether bond is exceptionally stable under physiological conditions (pH 7.4, 37°C). Unlike esters or hydrazones, the ether linkage does not degrade in plasma, preventing premature release of the payload during circulation.

-

Plasma Half-life: > 7 days (Ether linkage).

-

Metabolic Liability: The primary metabolic risk is oxidation of the alpha-carbon next to the ether oxygen, but this is sterically suppressed in short propargyl variants compared to long alkyl chains [1].

Solubility Enhancement

The inclusion of the ether oxygen (and subsequent PEG units) lowers the LogP of the conjugate.

-

Mechanism: The ether oxygen acts as a Lewis base, interacting with water molecules.

-

Impact: Reduces the aggregation propensity of hydrophobic payloads (e.g., pyrrolobenzodiazepines or taxanes) when conjugated to antibodies.

Reactivity Profile

| Functional Group | Reactivity Mode | Target | Conditions |

| Terminal Alkyne | Cycloaddition (Click) | Azide (-N₃) | Cu(I) catalyst, aq. buffer |

| Carboxylate | Acylation (Amide bond) | Primary Amine (-NH₂) | EDC/NHS activation, pH 7-8 |

| Carboxylate | Esterification | Alcohol (-OH) | Acid catalysis / Steglich |

Experimental Protocols

Protocol A: Activation to NHS-Ester

Objective: Convert the acetate tail of the linker into a reactive N-hydroxysuccinimide (NHS) ester for protein conjugation.

Materials:

-

Propargyloxyacetic acid (Linker)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Solvent: Dry DMF or DMSO

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of Propargyloxyacetic acid in dry DMF (concentration ~100 mM).

-

Activation: Add 1.2 eq of NHS and 1.5 eq of EDC.

-

Incubation: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N₂).

-

Validation: Monitor reaction progress via TLC or LC-MS (shift in mass corresponding to +97 Da for NHS adduct).

-

Purification: Precipitate using cold diethyl ether or purify via semi-prep HPLC if high purity (>95%) is required for immediate use.

Protocol B: Two-Step Bioconjugation Workflow

Objective: Create an Antibody-Drug Conjugate (ADC) using the propargyl ether acetate linker.

Step 1: Antibody Modification (Amide Bond Formation)

-

Buffer Exchange antibody into PBS (pH 7.4).

-

Add 10–20 molar excess of Propargyl-NHS-Ester (from Protocol A) to the antibody (5–10 mg/mL).

-

Incubate at RT for 2 hours or 4°C overnight.

-

Purification: Remove excess linker via Size Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10).

Step 2: Payload Attachment (CuAAC Click Reaction)

-

Mix the Antibody-Linker-Alkyne with 5–10 eq of Azide-Functionalized Payload .

-

Catalyst Addition: Add premixed CuSO₄ (1 mM) and THPTA ligand (5 mM) in a 1:5 ratio. Add Sodium Ascorbate (5 mM) to initiate.

-

Incubation: Incubate at RT for 1 hour. Note: Keep reaction time short to minimize copper-induced protein oxidation.

-

Quenching: Add EDTA (10 mM) to chelate copper.

-

Final Purification: SEC to remove free payload and catalyst.

Diagram: Bioconjugation Workflow

Caption: Sequential workflow for generating ADCs using Propargyl Ether Acetate linkers via NHS-coupling followed by Click chemistry.

Advanced Considerations: Cleavage & Stability

While the ether backbone is non-cleavable, the acetate moiety allows for the design of conditionally cleavable systems depending on the conjugation chemistry used at the carboxyl terminus.

Esterase-Sensitive Design

If the acetate group is conjugated to the payload via an ester bond (instead of an amide bond to the antibody), the linker becomes a cleavable linker .

-

Mechanism: Intracellular esterases (e.g., carboxylesterase 1) hydrolyze the ester bond upon internalization.

-

Application: Used in prodrug strategies where the propargyl group is used for cell-surface targeting or imaging, and the payload is released intracellularly.

Cobalt-Mediated Cleavage (The Nicholas Reaction)

A niche but powerful property of propargyl ethers is their susceptibility to cleavage by dicobalt octacarbonyl [Co₂(CO)₈].

-

Mechanism: The alkyne complexes with cobalt, stabilizing the propargyl cation and allowing nucleophilic displacement or cleavage of the ether bond under mild acidic conditions [2].

-

Utility: This is primarily used in synthetic organic chemistry or specialized chemical biology probes to release cargo in response to specific metal-complex environments, though less common in therapeutic ADCs due to toxicity concerns of cobalt.

Data Summary: Linker Performance

| Parameter | Propargyl Ether Acetate | Alkyl Chain Linker | PEG Linker (Pure) |

| Aqueous Solubility | High | Low | Very High |

| Plasma Stability | High (>7 days) | High | High |

| Metabolic Liability | Low (Ether) | Moderate (Oxidation) | Low |

| Conjugation Efficiency | High (Click) | Moderate | High |

| Aggregation Risk | Low | High | Very Low |

References

-

BenchChem Technical Support. (2025).[1][4] A Comparative Analysis of Propargyl-PEG1-SS-alcohol and Other Cleavable Linkers in Bioconjugation and Drug Delivery. BenchChem.[1][4] Link

-

Zhou, W., et al. (2012).[5] Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates. Drug Metabolism and Disposition, 40(10), 2002-2008.[5] Link

-

MedChemExpress. (2024). Propargyl-PEG5-NHS ester Product Guide. MedChemExpress.[6] Link

-

Spring, D., et al. (2019). Cleavable linkers in antibody–drug conjugates.[1][2][3][4][][8][9][10][11] Chemical Society Reviews. Link

-

Gong, Y., et al. (2023).[12] Carbon Monoxide Release from Aryl-Propargyl Dicobalt(0)Hexacarbonyl Derivatives.[13] Molecules.[1][2][4][5][][8][9][10][11][12][14][15] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 9. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]

- 10. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Carbon Monoxide Release from Aryl-Propargyl Dicobalt(0)Hexacarbonyl Derivatives: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 15. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: tert-Butyl 2-(prop-2-yn-1-yloxy)acetate as a Bifunctional Linker

Topic: Molecular weight and formula of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 339531-55-4) is a specialized heterobifunctional linker widely employed in bioconjugation, proteolysis-targeting chimera (PROTAC) development, and surface chemistry.[1] Its utility stems from its orthogonal reactivity: it possesses a terminal alkyne group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) and a tert-butyl ester moiety that serves as an acid-labile protecting group for a carboxylic acid.

This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and the mechanistic logic required to utilize this building block in high-fidelity drug discovery workflows.

Physicochemical Characterization

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and mass spectrometry validation.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | Propargyl-glycolic acid tert-butyl ester | |

| CAS Number | 339531-55-4 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 170.21 g/mol | Average Mass |

| Exact Mass | 170.0943 Da | For High-Res MS (Monoisotopic) |

| SMILES | CC(C)(C)OC(=O)COCC#C | |

| InChI Key | SUOOPKUCCQIHHH-UHFFFAOYSA-N | |

| Physical State | Colorless to pale yellow oil | Liquid at RT |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Sparingly soluble in water |

Structural Analysis & NMR Expectations

To validate the identity of this molecule in solution, look for the following diagnostic

- 1.48 ppm (s, 9H): The strong singlet of the tert-butyl group.

-

2.45 ppm (t, 1H): The terminal alkyne proton (

-

4.02 ppm (s, 2H): The methylene group adjacent to the ester (

-

4.28 ppm (d, 2H): The propargylic methylene (

Synthetic Utility & Mechanism

The value of this molecule lies in its orthogonality . It allows researchers to perform a "Click" reaction on one end without disturbing the ester, which can later be deprotected to reveal a carboxylic acid for further conjugation (e.g., amide coupling).

Mechanism of Action: Orthogonal Deprotection

The tert-butyl ester is stable against basic conditions used in CuAAC (Click) reactions but hydrolyzes rapidly in acidic conditions (e.g., Trifluoroacetic acid/DCM).

Figure 1: The orthogonal workflow allows the alkyne to react first (green), followed by acid-mediated ester cleavage (red) to generate a reactive carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of this compound

For researchers synthesizing the linker in-house rather than purchasing.

Principle: Williamson Ether Synthesis.

Reaction: Propargyl alcohol + tert-Butyl bromoacetate

Reagents

-

Propargyl alcohol (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

-

tert-Butyl bromoacetate (1.1 equiv)

-

Solvent: Anhydrous THF or DMF (

M concentration) -

Quench: Saturated

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add anhydrous THF. -

Deprotonation: Cool the THF to

. Add NaH portion-wise. Stir for 15 mins. -

Alcohol Addition: Add propargyl alcohol dropwise. Evolution of

gas will occur.[2] Stir at -

Alkylation: Add tert-butyl bromoacetate dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Self-Validating Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide is UV active (weakly) or stains with

. The product will have a distinct

-

-

Workup: Quench carefully with sat.

. Extract with Diethyl Ether ( -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0

20% EtOAc in Hexanes).

Protocol B: "Click" Conjugation (CuAAC)

Standard operating procedure for using this linker to conjugate an Azide-tagged biomolecule.

Reagents

-

Alkyne: this compound (1.0 equiv)[1]

-

Azide:

(1.0 equiv) -

Catalyst:

(0.1 equiv) -

Ligand: THPTA or TBTA (0.5 equiv) — Critical for protecting biomolecules from oxidation.

-

Reductant: Sodium Ascorbate (0.5 equiv)

-

Solvent:

(1:1) or DMSO.

Workflow

-

Dissolution: Dissolve the Alkyne and Azide in the solvent.

-

Catalyst Premix: In a separate vial, mix

and the Ligand (THPTA). The solution should turn blue. -

Activation: Add the Reductant (Ascorbate) to the Cu-Ligand mix. The solution should turn colorless (reduction of

to -

Initiation: Immediately add the catalyst mixture to the reaction vessel.

-

Incubation: Stir at RT for 1–2 hours under

.-

Troubleshooting: If the solution turns brown/yellow, oxygen has entered. Sparge with

and add more ascorbate.

-

References

-

Sigma-Aldrich. this compound Product Page. Accessed 2024. Link

-

ChemScene. CAS 339531-55-4 Data Sheet. Accessed 2024. Link

-

Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

-

GuideChem. this compound Properties. Link

Sources

Stability and Deprotection of tert-Butyl Ester Protecting Groups in Alkyne-Functionalized Linkers

Topic: Stability of tert-butyl Ester Protecting Groups in Alkyne Linkers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in the synthesis of heterobifunctional linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its steric bulk provides excellent resistance to nucleophilic attack, making it orthogonal to the base-labile Fmoc chemistry and transition-metal-catalyzed "Click" reactions (CuAAC) often employed to install alkyne handles.

However, the intersection of acid-labile t-Bu esters and acid-sensitive alkynes presents a specific chemoselective challenge. While alkynes are generally robust, they are susceptible to hydration (forming methyl ketones) under the strong acidic conditions (TFA) required to remove t-Bu groups. This guide provides an in-depth analysis of the stability profile, mechanistic causality, and optimized protocols to achieve quantitative deprotection without compromising the alkyne integrity.

Chemical Stability Profile

The utility of the t-Bu ester in alkyne linkers is defined by its orthogonality. It survives the conditions required to build the linker but yields readily when treated with strong acid.

Stability Matrix

| Reagent/Condition | Stability | Mechanistic Insight |

| Bases (LiOH, NaOH) | High | Steric hindrance of the t-butyl group prevents attack by hydroxide ions at the carbonyl carbon. |

| Nucleophiles (Amines) | High | Resistant to aminolysis; compatible with amide coupling reactions elsewhere on the molecule. |

| Cu(I) / Ascorbate (Click) | High | The ester is inert to the copper(I) catalysts and aqueous buffers used in CuAAC. |

| Pd(PPh3)4 (Sonogashira) | High | Stable to Pd(0)/Pd(II) cycles and basic amines (Et3N) used in cross-coupling. |

| TFA / HCl (Anhydrous) | Low | Rapid cleavage via |

| TFA / Water | Low | Cleaves ester, but poses a risk of alkyne hydration to ketone. |

The Alkyne-Ester Orthogonality

In PROTAC synthesis, a common workflow involves a linker containing a t-Bu ester (protecting the E3 ligase binding motif) and a terminal alkyne (for clicking to the Target Protein ligand).

-

The Win: You can perform the CuAAC reaction (Click) with the t-Bu ester intact.

-

The Risk: The subsequent removal of the t-Bu ester requires TFA.[1][2][3] If water is present (often added as a scavenger), the alkyne can undergo Markovnikov hydration, destroying the conjugation handle.

Mechanistic Analysis

Acid-Catalyzed Cleavage ( Pathway)

The cleavage of t-Bu esters is driven by the stability of the resulting tert-butyl carbocation. It does not require water for the cleavage step itself, only a proton source.

-

Protonation: The carbonyl oxygen is protonated by TFA.

-

Fragmentation: The C-O bond breaks, releasing the free carboxylic acid and a tert-butyl cation.

-

Fate of the Cation: The cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (silane).[3]

Side Reaction: Alkyne Hydration

In the presence of TFA and water, terminal alkynes can act as nucleophiles.

-

Mechanism: Protonation of the alkyne forms a vinyl cation, which is trapped by water to form an enol, tautomerizing to a methyl ketone.

-

Kinetic Window: Ester cleavage is generally faster (

) than alkyne hydration (

Figure 1: Mechanistic pathway of t-butyl deprotection vs. alkyne hydration risk.

Optimized Experimental Protocols

Protocol A: Anhydrous Deprotection (Recommended for Alkyne Linkers)

To maximize stability of the alkyne, avoid water as a scavenger. Use Triisopropylsilane (TIPS) , which effectively quenches the t-butyl cation without acting as a nucleophile toward the alkyne.

Materials:

-

Substrate: t-Bu ester functionalized alkyne linker.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Acid: Trifluoroacetic acid (TFA), ReagentPlus grade.

-

Scavenger: Triisopropylsilane (TIPS).

Step-by-Step:

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Scavenger Addition: Add TIPS (2.0 - 5.0 equiv). Note: TIPS is crucial to prevent tert-butylation of electron-rich aromatic rings if present in your linker.

-

Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of DCM:TFA (1:1) or (2:1) .

-

Why 0°C? Controls the exotherm and suppresses side reactions.

-

-

Reaction: Warm to room temperature. Stir for 30–60 minutes .

-

Critical Control Point: Monitor by TLC or LCMS every 15 minutes. Do not let this stir overnight. The goal is to stop exactly when the starting material is consumed.

-

-

Workup:

-

Evaporate solvents under reduced pressure (rotary evaporator) at <30°C.

-

Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

-

Do not use aqueous extraction if the product is water-soluble.

-

Protocol B: CuAAC "Click" Reaction (Demonstrating Stability)

This protocol validates that the t-Bu ester remains intact during the conjugation step.

Materials:

-

Alkyne-Linker-tBu (1.0 equiv).

-

Azide-Ligand (1.0 equiv).

-

CuSO4[4]·5H2O (0.1 equiv).

-

Sodium Ascorbate (0.5 equiv).

-

Solvent: t-BuOH / Water (1:1).

Step-by-Step:

-

Dissolve Alkyne and Azide in t-BuOH/Water.

-

Add CuSO4 solution followed by freshly prepared Sodium Ascorbate solution.

-

Stir at RT for 2–12 hours.

-

Validation: LCMS should show the formation of the Triazole product with the t-butyl mass (+56 Da vs acid) still present.

Workflow Visualization

The following diagram illustrates the standard PROTAC synthesis workflow, highlighting where the t-Bu ester provides protection and where it is removed.

Figure 2: Strategic workflow for PROTAC assembly using t-butyl ester protection.

Troubleshooting & FAQs

Q: My LCMS shows a peak corresponding to [M+18] after deprotection. What happened?

-

Diagnosis: Alkyne Hydration.[5] You likely used water as a scavenger or wet TFA, and left the reaction too long.

-

Fix: Switch to Protocol A (Anhydrous DCM/TFA + TIPS). Reduce reaction time.

Q: Can I use HCl in Dioxane instead of TFA?

-

Analysis: Yes, 4M HCl in Dioxane is effective. However, HCl is a "harder" acid and can sometimes cause hydrochlorination of the alkyne (addition of HCl across the triple bond) if concentration is high. TFA is generally preferred for its volatility and cleaner profile with silane scavengers.

Q: My product is alkylated (+56 mass).

-

Diagnosis: The tert-butyl cation reacted with a nucleophilic residue (e.g., Tryptophan, Methionine, or an electron-rich aromatic ring) on your linker.

-

Fix: Increase the equivalents of TIPS (up to 10 eq) or add Thioanisole as a secondary scavenger.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[6]

-

Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[7]

-

Chen, Z. W., Luo, M. T., & Ye, D. N. (2013). TFA-mediated alkyne hydration reaction to synthesize methyl ketones.[5] Asian Journal of Chemistry, 25(11), 6133.

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461.

-

BenchChem Application Notes. (2025). A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.

Sources

- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

This guide outlines the solubility profile, solvent compatibility, and handling protocols for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4), a critical linker intermediate used in bioconjugation and PROTAC synthesis.

Executive Summary

This compound is a bifunctional linker featuring a propargyl ether (for Click Chemistry/CuAAC) and a tert-butyl ester (acid-labile protecting group). Its solubility profile is dominated by its lipophilic tert-butyl group and the polar ether linkage, rendering it highly soluble in aprotic organic solvents but sparingly soluble in aqueous media. This guide provides a validated solvent matrix and experimental protocols to ensure stability and reactivity in drug development workflows.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 339531-55-4 | |

| Formula | C9H14O3 | MW: 170.21 g/mol |

| Physical State | Liquid | Colorless to pale yellow |

| Predicted LogP | ~1.0 – 1.7 | Moderately lipophilic |

| Key Functionalities | Terminal Alkyne, Ether, tert-Butyl Ester | Sensitive to strong acids/bases |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on the compound's solubility and chemical stability.

Class A: Primary Solvents (High Solubility >100 mg/mL)

Ideal for stock solution preparation and synthetic reactions.

-

Dichloromethane (DCM): Excellent solubility. Standard solvent for extraction and chromatography.

-

Tetrahydrofuran (THF): Excellent solubility. Preferred for anhydrous reactions (e.g., alkylations).

-

Ethyl Acetate (EtOAc): Excellent solubility. Common mobile phase component.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility. Critical for biological applications (e.g., Click chemistry in aqueous buffers).

-

Dimethylformamide (DMF): Excellent solubility. Alternative to DMSO for peptide coupling.

Class B: Secondary Solvents (Moderate/Conditional Use)

Use with caution regarding stability or workup.

-

Methanol/Ethanol: Soluble.[1] Warning: Potential for transesterification (exchange of tert-butyl group) if strong acid/base catalysts are present or upon prolonged storage.

-

Acetonitrile (MeCN): Good solubility. Useful for HPLC analysis.

-

tert-Butanol (tBuOH): Soluble.[2] Often used as a co-solvent (1:1 with water) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent phase separation.

Class C: Poor Solvents (Insoluble/Immiscible)

-

Water: Sparingly soluble to insoluble.[2] Requires organic co-solvent (e.g., DMSO, tBuOH) for aqueous reactions.

-

Hexanes/Pentane: Moderate to low solubility. Often used as a non-polar component in column chromatography to elute impurities, but the compound may require a polarity modifier (e.g., EtOAc) to migrate.

Decision Logic for Solvent Selection

The choice of solvent must align with the downstream application.

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bio-Conjugation (Click Chemistry)

Purpose: Create a stable, high-concentration stock for introducing the propargyl linker into aqueous biological systems.

-

Calculate Mass: Weigh approximately 17 mg of this compound.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade).

-

Note: This yields a ~100 mM stock solution (MW = 170.21).

-

-

Vortex: Vortex for 15–30 seconds. The liquid should clear instantly.

-

Verification: Inspect for "schlieren" lines (swirls), indicating incomplete mixing.

-

Storage: Aliquot into amber vials. Store at -20°C.

-

Stability Check: DMSO is hygroscopic. Ensure caps are tight to prevent water ingress, which can hydrolyze the ester over months.

-

Protocol B: Quantitative Solubility Determination (Saturation Method)

Purpose: Determine the exact solubility limit in a specific solvent (e.g., for process scale-up).

-

Saturation: Add excess compound (e.g., 500 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved oil/solids.

-

Dilution: Dilute 10 µL of the filtrate into 990 µL of Acetonitrile (1:100 dilution).

-

Quantification: Inject into HPLC (C18 column, Water/MeCN gradient). Compare peak area against a standard curve of known concentration.

Stability & Handling Risks

Ester Hydrolysis

The tert-butyl ester is relatively stable to nucleophilic attack compared to methyl/ethyl esters, but it is acid-labile .

-

Risk: Exposure to strong acids (TFA, HCl) will cleave the tert-butyl group, yielding the free carboxylic acid (2-(prop-2-yn-1-yloxy)acetic acid).

-

Prevention: Avoid acidic solvents for storage. Use buffered aqueous systems if water is necessary.

Alkyne Reactivity

The terminal alkyne is stable but can form acetylides with strong bases.

-

Risk: In the presence of copper(I), it will react with azides. Ensure no trace azides are present in glassware/solvents during storage.

Transesterification

-

Risk: Storing in Methanol or Ethanol with trace acid/base can lead to the exchange of the tert-butyl group for a methyl/ethyl group.

-

Recommendation: Use Isopropanol or t-Butanol if an alcoholic solvent is absolutely required, but prefer aprotic solvents (DMSO, DCM).

Workflow Visualization

Figure 2: Step-by-step workflow for preparing and validating stock solutions.

References

-

PubChem. (n.d.).[1] Compound Summary: this compound.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

The Convergent Linker Strategy: Leveraging tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Assembly

Topic: Applications of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate in PROTAC Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Linchpin" of Modular Design

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, permeability, and metabolic fate. This compound (CAS: 339531-55-4) has emerged as a high-value "linchpin" reagent. Its structural duality—possessing a terminal alkyne for bioorthogonal click chemistry and a masked carboxylate (tert-butyl ester) for amide coupling—enables a convergent synthesis strategy .

This guide details the application of this specific building block to overcome the "linker bottleneck," allowing researchers to rapidly generate PROTAC libraries with varying exit vectors and physicochemical profiles without linear re-synthesis of complex ligands.

Chemo-Structural Rationale

The utility of this compound lies in its ability to introduce a short, polar, and rigidifying element into the PROTAC backbone.

Structural Analysis

-

The Alkyne Handle (Propargyl): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This forms a 1,2,3-triazole, which serves as a bioisostere of an amide bond but with higher metabolic stability and rigid geometry.

-

The Ether Linkage: The central oxygen atom (-O-) lowers the cLogP compared to all-carbon chains, improving aqueous solubility—a critical parameter for PROTACs which often suffer from high molecular weight "greasiness."

-

The tert-Butyl Ester: Acts as an orthogonal protecting group. It remains stable during basic workups or click chemistry (under neutral conditions) but is readily cleaved by Trifluoroacetic acid (TFA) to reveal a carboxylic acid for coupling to amine-functionalized ligands (e.g., Lenalidomide-4-NH2 or VHL-ligand amines).

Physicochemical Impact Table

Comparison of Linker Motifs derived from this reagent vs. standard alternatives.

| Feature | This compound Derived | Standard Alkyl Chain | PEG Chain (PEG-2) |

| Rigidity | High (Due to Triazole formation) | Low (Rotatable bonds) | Low to Medium |

| Solubility (Water) | Moderate (Ether + Triazole polarity) | Poor | High |

| Metabolic Stability | High (Triazole is protease resistant) | Medium (Oxidation prone) | Medium |

| Synthetic Utility | Convergent (Click + Couple) | Linear | Linear/Convergent |

| TPSA Contribution | ~40-50 Ų (Triazole + Ether + Amide) | Low | High |

Strategic Synthesis Workflows

The primary application of this reagent is in Convergent Library Synthesis . Instead of synthesizing a full PROTAC linearly (A -> B -> C -> D), which is inefficient for optimizing linker length, this reagent allows the parallel preparation of "Half-PROTACs."

Diagram 1: The Convergent Assembly Strategy

This workflow illustrates how the reagent acts as a central hub to connect an E3 Ligase Ligand and a Protein of Interest (POI) Ligand.

Caption: Convergent synthesis pathway utilizing this compound to merge azide and amine functionalized ligands.

Detailed Experimental Protocols

Note: These protocols are designed to be self-validating. The appearance of the triazole proton in NMR (~8.0 ppm) validates Step 1, and the disappearance of the t-butyl singlet (~1.45 ppm) validates Step 2.

Protocol A: Copper-Catalyzed Click Reaction (Step 1)

Objective: Conjugate the alkyne terminus of the reagent to an Azide-functionalized ligand.

-

Reagents:

-

Azide-Ligand (1.0 equiv)

-

This compound (1.1 equiv)[1]

-

CuSO₄·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (if solubility is an issue).

-

-

Procedure:

-

Dissolve the Azide-Ligand and the Alkyne reagent in the solvent system (concentration ~0.1 M).

-

Prepare a fresh aqueous solution of Sodium Ascorbate and add it to the mixture.

-

Add the CuSO₄ solution last. Purge the vial with N₂.

-

Stir at room temperature for 2–12 hours. Monitor by LC-MS (Look for mass shift = MW_Azide + MW_Alkyne).

-

-

Workup:

-

Dilute with EtOAc, wash with brine and 5% NH₄OH (to remove copper traces).

-

Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a distinct triazole singlet peak around 7.8–8.2 ppm.

-

Protocol B: tert-Butyl Ester Deprotection (Step 2)

Objective: Reveal the carboxylic acid for subsequent amide coupling.

-

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) - Optional scavenger if the ligand has electron-rich aromatics.

-

-

Procedure:

-

Dissolve the "Clicked" intermediate in DCM (0.1 M).

-

Add TFA (20–50% v/v final concentration).

-

Stir at room temperature for 1–3 hours.

-

Critical Step: Monitor the disappearance of the tert-butyl peak in NMR or the mass shift (-56 Da) in LC-MS.

-

-

Workup:

-

Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA (Crucial: residual TFA will inhibit the next coupling step).

-

Use directly in the next step as the TFA salt or free acid.

-

Protocol C: Amide Coupling (Step 3)

Objective: Connect the E3 ligase ligand (containing a free amine).

-

Reagents:

-

Carboxylic Acid Intermediate (from Step 2)

-

Amine-Ligand (e.g., Pomalidomide-NH2) (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

-

-

Procedure:

-

Dissolve the Acid Intermediate and HATU in DMF. Stir for 5 mins to activate ester.

-

Add the Amine-Ligand followed by DIPEA.

-

Stir for 2–16 hours.

-

-

Purification:

-

Standard Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Linkerology & Design Considerations

When using this compound, the resulting linker length is approximately 8–10 atoms (depending on the connection points). This is often the "sweet spot" for VHL-based degraders but may be short for some CRBN-based degraders.

Impact on Ternary Complex

The triazole formed by this reagent acts as a rigid spacer. Unlike flexible PEG chains, the triazole restricts the conformational space of the PROTAC.

-

Pros: Can freeze the ternary complex in a productive conformation, potentially enhancing cooperativity (α > 1).

-

Cons: If the geometry is incorrect, the rigidity will prevent the formation of the complex entirely (the "all-or-nothing" effect).

Diagram 2: Chemical Mechanism Flow

Visualizing the transformation of the functional groups.

Caption: Functional group transformation sequence: Alkyne to Triazole, Ester to Acid, Acid to Amide.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[2] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273–312.[2][] Link

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link

-

Beshara, C. S., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 189-197.[4] Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Organic Letters (Context: Synthesis of hydroxyproline linkers often used in conjunction with ether linkers). Link

Sources

Technical Guide: Alkyne-Functionalized Building Blocks in Drug Discovery

Executive Summary

The integration of alkyne-functionalized building blocks has fundamentally shifted the paradigm of drug discovery from linear synthesis to modular assembly. Driven by the Nobel Prize-winning advent of Click Chemistry, the alkyne moiety serves as a bioorthogonal "molecular velcro," enabling precise conjugation in complex biological milieus.[1] This guide provides a technical deep-dive into the selection, chemistry, and application of these building blocks, moving beyond basic definitions to explore the kinetic and thermodynamic considerations required for high-fidelity bioconjugation, PROTAC design, and metabolic profiling.

Part 1: The Chemistry of the Alkyne Moiety

The utility of alkyne building blocks rests on two distinct reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Understanding the mechanistic divergence between these two is critical for experimental design.

Terminal Alkynes (CuAAC)

Terminal alkynes are sterically small and chemically inert under physiological conditions, making them ideal for metabolic incorporation. However, they require a Cu(I) catalyst to react with azides.[2][3][4]

-

Mechanism: The reaction proceeds via a stepwise cycle involving a copper-acetylide intermediate.

-

Key Advantage: Exceptional kinetics (

) and regioselectivity (forming 1,4-disubstituted triazoles).[5] -

Limitation: Cytotoxicity of Copper(I) limits live-cell applications.

Strained Alkynes (SPAAC)

Cyclooctynes (e.g., DBCO, BCN) possess high ring strain (~18 kcal/mol), driving the reaction with azides without a catalyst.

-

Mechanism: Concerted [3+2] cycloaddition.

-

Key Advantage: Bioorthogonal and non-toxic (Live-cell compatible).[6]

-

Limitation: Slower kinetics (

), bulkier structure, and potential hydrophobicity issues.

Comparative Data: Alkyne Classes

| Building Block Class | Representative Moiety | Kinetic Constant ( | Primary Application | Solubility Profile |

| Terminal Alkyne | Propargyl / Ethynyl | DNA-Encoded Libraries, In vitro Conjugation | High (Small footprint) | |

| First-Gen Cyclooctyne | OCT (Octyne) | 0.002 | Legacy (Rarely used) | Low |

| Aryl-Cyclooctyne | DBCO (Dibenzocyclooctyne) | 0.3 - 1.0 | Live Cell Imaging, ADC Linkers | Low (Hydrophobic) |

| Bicyclic Cyclooctyne | BCN (Bicyclo[6.1.0]nonyne) | 0.1 - 0.9 | Metabolic Labeling (Less bulky than DBCO) | Moderate |

Part 2: Strategic Applications in Drug Discovery

PROTAC Linker Design

Proteolysis-Targeting Chimeras (PROTACs) require precise linker geometry to facilitate the formation of a ternary complex (Target-Linker-E3 Ligase).[7]

-

Rigidity vs. Flexibility: Alkyne-functionalized linkers introduce rigidity.[8][9] Unlike PEG chains (entropic penalty), an alkyne linker can lock the conformation, potentially improving the thermodynamic stability of the ternary complex.

-

Click-Assembly: Libraries of PROTACs are rapidly synthesized by "clicking" an E3-ligand-alkyne with a Warhead-azide.

Metabolic Labeling & Activity-Based Protein Profiling (ABPP)

Alkyne-tagged analogs (e.g., Homopropargylglycine or Alkynyl-Palmitate) are fed to cells. The cellular machinery incorporates these "stealth" tags into biomolecules.

-

Workflow: Incorporate Alkyne

Lyse Cells -

Critical Insight: Use terminal alkynes for metabolic labeling. DBCO is too bulky to be accepted by most biosynthetic enzymes (e.g., ribosomes or acyl-transferases).

Part 3: Experimental Protocols

Protocol A: High-Efficiency Protein Conjugation (CuAAC)

Target: Conjugating a fluorescent azide to an alkyne-tagged protein in lysate.[10] Critical Factor: Stabilization of Cu(I) to prevent protein oxidation.[11]

Reagents:

-

THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine.[3][12] (Superior to TBTA for aqueous solubility).

-

CuSO4: 20 mM stock.

-

Sodium Ascorbate: 100 mM stock (Freshly prepared).

-

Aminoguanidine: To prevent protein cross-linking by dehydroascorbate.[11]

Step-by-Step Methodology:

-

Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA). Incubate for 5 mins. Why? This pre-complexation ensures Cu is shielded before hitting the protein.

-

Prepare Reaction: In 1.5 mL tube, combine:

-

Protein Lysate (1 mg/mL in PBS)

-

Azide-Fluorophore (25 µM final)

-

Aminoguanidine (1 mM final)[12]

-

-

Initiate: Add the Cu-THPTA complex (100 µM final Cu concentration).

-

Reduce: Add Sodium Ascorbate (2.5 mM final). Vortex immediately.

-

Incubate: 1 hour at Room Temp, protected from light.

-

Quench: Add EDTA (5 mM) to strip copper or proceed to Desalting Column (Zeba Spin) to remove excess reagents.

Protocol B: Metabolic Labeling (In Cellulo)

Target: Labeling nascent protein synthesis with L-Homopropargylglycine (HPG).[13]

-

Depletion: Wash cells (HeLa/HEK293) with PBS. Incubate in Methionine-free media for 30 mins to deplete intracellular Met pools.

-

Pulse: Add HPG (50 µM) to the media. Incubate for 1-4 hours.

-

Fixation: Wash cells with PBS.[13] Fix with 4% Paraformaldehyde (15 mins).[13]

-

Permeabilization: Treat with 0.5% Triton X-100 (critical for probe entry).[13]

-

Click Reaction: Apply the cocktail from Protocol A directly onto fixed cells.

-

Wash: Extensive washing (3x PBS + 1% BSA) is required to remove non-specifically bound fluorophores.

Part 4: Visualization & Decision Logic

Reaction Selection Logic

The following diagram illustrates the decision matrix for selecting the correct alkyne chemistry based on the biological context.

Figure 1: Decision matrix for selecting between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) alkyne chemistries based on experimental constraints.

PROTAC Assembly Workflow

This diagram visualizes the modular assembly of a PROTAC degrader using alkyne-azide click chemistry.

Figure 2: Modular PROTAC assembly. An alkyne-functionalized linker allows for the convergent synthesis of degrader libraries by "clicking" with various E3 ligase ligands.

References

-

Nobel Prize in Chemistry 2022. The Nobel Prize in Chemistry 2022 was awarded to Carolyn Bertozzi, Morten Meldal and K. Barry Sharpless for the development of click chemistry and bioorthogonal chemistry. NobelPrize.org. [Link]

-

Review of PROTAC Linkers. Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

-

Metabolic Labeling Protocols. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PubMed Central. [Link]

-

CuAAC Ligand Comparison (THPTA). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC). [Link]

-

SPAAC vs CuAAC Kinetics. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. confluore.com.cn [confluore.com.cn]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. precisepeg.com [precisepeg.com]

- 9. chempep.com [chempep.com]

- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

SMILES string and InChIKey for tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Technical Whitepaper: Chemical Identity and Synthetic Utility of tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Abstract This technical guide provides a comprehensive characterization of This compound (CAS: 339531-55-4), a critical bifunctional linker used in bioconjugation, PROTAC development, and combinatorial chemistry. We detail its chemical identifiers, validate a high-yield synthetic protocol via Williamson ether synthesis, and map its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

Chemical Identity & Molecular Characterization

The following data establishes the definitive chemical identity of the compound. These identifiers are essential for database registration and supply chain verification.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Propargyl glycolate tert-butyl ester; Acetic acid, 2-(2-propyn-1-yloxy)-, 1,1-dimethylethyl ester |

| CAS Registry Number | 339531-55-4 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| SMILES | CC(C)(C)OC(=O)COCC#C |

| InChI String | InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 |

| InChIKey | SUOOPKUCCQIHHH-UHFFFAOYSA-N |

Structural Analysis & Reactivity Profile

This molecule is designed as a heterobifunctional linker , possessing two orthogonal reactive handles:

-

The Alkyne Terminus (Propargyl Group):

-

Function: Serves as a "Clickable" handle.

-

Reactivity: Undergoes bioorthogonal 1,3-dipolar cycloaddition with azides in the presence of Cu(I) catalysts to form stable triazoles.

-

Stability: Stable to standard acid/base conditions, allowing for early-stage incorporation into drug scaffolds.

-

-

The tert-Butyl Ester:

-

Function: Acts as a masked carboxylic acid.

-

Reactivity: Highly resistant to nucleophilic attack (due to steric bulk) and basic hydrolysis.

-

Deprotection: Selectively cleaved by strong acids (e.g., Trifluoroacetic acid - TFA) to reveal the free carboxylic acid for subsequent amide coupling.

-

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to this compound involves the alkylation of propargyl alcohol with tert-butyl bromoacetate. This S_N2 reaction requires strict anhydrous conditions to prevent hydrolysis of the ester or side reactions of the alkyne.

Reagents & Materials

-

Propargyl Alcohol (1.0 eq) : The nucleophile.

-

tert-Butyl Bromoacetate (1.1 eq) : The electrophile.

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) : Strong base for deprotonation.

-

Tetrabutylammonium iodide (TBAI, 0.05 eq) : Phase transfer catalyst (optional, accelerates reaction).

-

Solvent : Anhydrous THF or DMF.

Step-by-Step Methodology

-

Preparation : Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation : Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Propargyl Alcohol (1.0 eq) dropwise over 20 minutes. Evolution of H₂ gas will occur.[1]

-

Critical Control Point: Maintain temperature <5°C to prevent propargyl polymerization.

-

-

Alkylation : Once H₂ evolution ceases (approx. 30 mins), add tert-Butyl Bromoacetate (1.1 eq) dropwise. If using TBAI, add it now.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench & Workup :

-

Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extract aqueous layer with Diethyl Ether or EtOAc (3x).

-

Wash combined organics with water (to remove DMF if used) and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification : Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Visualizing the Synthetic Pathway

Figure 1: Reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Functional Utility & Application Workflows

This compound is a staple in PROTAC (Proteolysis Targeting Chimera) synthesis, where it serves as a linker between an E3 ligase ligand and a protein of interest.

Workflow: "Click" to Deprotection Sequence

The standard operational procedure involves "clicking" the molecule onto an azide-functionalized core, followed by acid deprotection to reveal a carboxylic acid for further conjugation.

-

Step A: CuAAC Click Reaction

-

React the this compound with an Azide-R molecule.

-

Catalyst: CuSO₄ + Sodium Ascorbate (aqueous) or CuI/DIPEA (organic).

-

Result: 1,4-disubstituted 1,2,3-triazole.

-

-

Step B: Acidolytic Deprotection

-

Treat the Triazole-Ester intermediate with TFA/DCM (1:1 ratio).

-

Result: Cleavage of the tert-butyl group, releasing isobutylene and yielding the free carboxylic acid.

-

Figure 2: Application workflow demonstrating the conversion of the alkyne linker into a functionalized carboxylic acid via Click Chemistry.

References

-

Organic Syntheses . (1963). Preparation of tert-Butyl Esters. Org. Synth. 1963, 43, 12. Retrieved from [Link]

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 11506529. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for CuAAC Click Reaction Using tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Abstract

This application note details the optimized protocol for utilizing tert-Butyl 2-(prop-2-yn-1-yloxy)acetate (CAS: 339531-55-4) in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This hetero-bifunctional linker features a terminal alkyne for "click" chemistry and a tert-butyl ester-protected carboxylate. The ether linkage provides hydrolytic stability, while the tert-butyl group offers orthogonal acid-labile protection, making it an ideal building block for PROTAC synthesis, antibody-drug conjugates (ADCs), and surface functionalization. This guide covers the click reaction, post-reaction workup, and subsequent deprotection.

Introduction & Mechanistic Insight

The Compound

This compound is a propargyl ether derivative. Unlike propargyl amides or esters, the ether oxygen at the propargylic position exerts a specific electronic influence that generally enhances reactivity in CuAAC compared to alkyl-substituted alkynes, while maintaining high stability against hydrolysis and enzymatic degradation.

The Reaction: CuAAC

The reaction proceeds via a stepwise copper(I)-catalyzed cycle.[1] The copper(I) species coordinates the alkyne, lowering the pKa of the terminal proton, allowing for the formation of a copper-acetylide intermediate. This intermediate reacts with the azide to form a metallacycle, which contracts to the 1,2,3-triazole product.

Critical Consideration: The tert-butyl ester is stable under the neutral/mildly basic conditions of the CuAAC reaction but is sensitive to strong acids. Therefore, the click reaction must be performed before deprotection if the carboxylic acid is intended for later conjugation (e.g., amide coupling).

Visual Workflow

Figure 1: Sequential workflow for click conjugation followed by ester deprotection.

Experimental Design & Reagents

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Copper Source | CuSO₄[2] · 5H₂O | Precursor to active Cu(I). Stable and easy to handle compared to Cu(I) salts. |

| Reductant | Sodium Ascorbate | Reduces Cu(II) to Cu(I) in situ. Prevents oxidation of Cu(I) back to inactive Cu(II). |

| Ligand | THPTA (Water-soluble) or TBTA (Organic) | Crucial: Stabilizes Cu(I), accelerates reaction, and protects biomolecules from oxidative damage. Use THPTA for aqueous mixes; TBTA for organic-heavy mixes. |

| Solvent | t-Butanol / Water (1:[3]1) | The "Sharpless Standard." t-BuOH solubilizes the organic linker; water solubilizes the catalyst. |

| Deprotection | Trifluoroacetic Acid (TFA) | Selectively cleaves the tert-butyl ester to the carboxylic acid. |

Stoichiometry (Standard Preparative Scale)

-

Alkyne (Linker): 1.0 equivalent

-

Azide: 1.0 – 1.2 equivalents

-

CuSO₄: 5 mol% (0.05 eq)

-

Ligand: 25 mol% (0.25 eq) (Note: 5:1 Ligand:Cu ratio is optimal)

-

Sodium Ascorbate: 10 – 20 mol% (0.1 – 0.2 eq)

Detailed Protocol

Phase 1: The CuAAC Click Reaction

Target: Synthesis of the Triazole-Ester Conjugate

Materials:

-

Azide substrate (R-N₃)

-

Solvent: tert-Butanol and Ultrapure Water (degassed recommended)

-

Stock Solutions:

-

CuSO₄: 100 mM in water

-

THPTA Ligand: 200 mM in water

-

Na-Ascorbate: 500 mM in water (Freshly prepared is best)

-

Procedure:

-

Preparation: Dissolve the Alkyne (1.0 eq) and the Azide (1.0 eq) in tert-Butanol/Water (1:1 v/v).

-

Note: If substrates are not soluble, increase tert-Butanol ratio or add small amounts of DMF/DMSO. Final concentration of reactants should be 0.1 – 0.2 M.

-

-

Catalyst Premix: In a separate small vial, mix the CuSO₄ stock and THPTA stock.

-

Ratio: 1 part Cu to 5 parts Ligand.[6]

-

Observation: The solution should remain clear blue/teal.

-

-

Initiation: Add the Cu-Ligand premix to the reaction vessel. Then, add the Sodium Ascorbate solution dropwise.

-

Color Change: The solution may turn from light blue to colorless or pale yellow (indicating reduction to Cu(I)).

-

-

Incubation: Stir at Room Temperature (RT) for 1–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. The alkyne peak should disappear.

-

-

Workup (Small Molecule):

-

Dilute with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash organic layer with brine (1x) and 5% NH₄OH or EDTA solution (1x) to chelate and remove copper traces.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (Silica gel) is usually sufficient.

-

Phase 2: Deprotection of the tert-Butyl Ester

Target: Unmasking the Carboxylic Acid (if required)

Materials:

-

Crude/Purified Triazole-Ester product

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) (Anhydrous preferred)

Procedure:

-

Dissolution: Dissolve the triazole-ester product in DCM (approx. 0.1 M concentration).

-

Acidification: Add TFA slowly to the stirring solution.

-

Ratio: Standard condition is DCM:TFA (1:1 v/v) .[7] For sensitive substrates, start with 4:1.

-

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Monitoring: Check by LC-MS (mass shift of -56 Da corresponding to loss of isobutylene).

-

Workup:

-

Evaporate the solvent and excess TFA under reduced pressure (rotary evaporator).

-

Co-evaporation: To remove residual TFA, re-dissolve the residue in Toluene or DCM and evaporate again (repeat 2-3 times).

-

Result: The product is typically obtained as a TFA salt (if amines are present) or free acid.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Reaction Stalls | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.5 eq). Ensure the reaction vessel is capped or run under N₂/Ar. |

| Precipitation | Poor solubility of reactants | Add DMSO or DMF (up to 20%). Switch ligand to TBTA if working in >80% organic solvent. |

| Blue/Green Solution | Copper oxidation / No reaction | Oxygen leak. Degas solvents before use. Increase Ligand:Cu ratio to 5:1. |

| Incomplete Deprotection | Insufficient acid strength | Increase TFA concentration to 50% or neat TFA. Ensure time is sufficient (up to 4h). |

Mechanistic Pathway Diagram

Figure 2: Simplified catalytic cycle of the CuAAC reaction highlighting the active Cu(I) species.

References

-

Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

-

Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) - Protocol Examples. Link(Note: tert-Butyl ester deprotection follows identical mechanistic conditions to Boc deprotection).

-

BenchChem. (2025).[12][13][14] Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 3. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Deprotection of tert-Butyl Esters in Propargyl Ether Derivatives

Executive Summary

The removal of tert-butyl (t-Bu) esters is a pivotal transformation in late-stage drug development, particularly when unmasking carboxylic acids in the presence of reactive functionalities like propargyl ethers. While t-Bu esters are classically cleaved using strong Brønsted acids (e.g., TFA, HCl), propargyl ether derivatives present a unique challenge: the alkyne moiety serves as a potential nucleophile that can trap the generated tert-butyl carbocation, leading to irreversible alkylation byproducts. Furthermore, the propargyl ether linkage itself can be susceptible to cleavage or rearrangement (Meyer-Schuster/Rupe) under uncontrolled acidic conditions.

This guide provides three validated protocols ranging from standard acidolysis to mild Lewis acid catalysis, ensuring high fidelity deprotection without compromising the propargyl ether scaffold.

Mechanistic Foundations & Critical Considerations

The tert-Butyl Cation Problem

The cleavage of t-Bu esters is an acid-catalyzed fragmentation (typically E1 elimination) that releases the free carboxylic acid and a tert-butyl cation.[1]

-

Standard Pathway: The cation eliminates a proton to form isobutylene (gas), driving the reaction.[1]

-

The Risk: In complex substrates, the tert-butyl cation is a potent electrophile. Propargyl ethers are electron-rich; without a "cation scavenger," the t-butyl cation may attack the alkyne or the ether oxygen, resulting in alkylated impurities or polymerization.

Propargyl Ether Stability

Propargyl ethers are generally stable to anhydrous TFA. However, they are sensitive to:

-

Hydration: Prolonged exposure to aqueous acid can hydrate the alkyne to a ketone.

-

Lewis Acid Coordination: Strong Lewis acids can coordinate to the alkyne, promoting cyclization or cleavage.

Mechanistic Visualization

The following diagram illustrates the divergence between successful deprotection and scavenger-mediated safety pathways.

Figure 1: Mechanistic pathway highlighting the necessity of cation scavenging to prevent side reactions with the propargyl scaffold.

Validated Protocols

Protocol Selection Matrix

Use the table below to select the appropriate method for your specific substrate.

| Substrate Characteristic | Recommended Protocol | Primary Reagent | Key Advantage |

| Robust (No acid-labile groups) | Protocol A | TFA / DCM | High yield, standard workflow. |

| Acid-Sensitive (Contains acetals/silyl ethers) | Protocol B | ZnBr₂ / DCM | Chemo-selective; leaves acid-labile groups intact. |

| Highly Labile / Anhydrous | Protocol C | TMSOTf / 2,6-Lutidine | Mild, non-protic conditions. |

Protocol A: Standard Scavenger-Assisted Acidolysis (TFA)

Best for: Standard substrates where the propargyl ether is the only major functional group.

Reagents:

-

Trifluoroacetic acid (TFA) [CAS: 76-05-1]

-

Dichloromethane (DCM), anhydrous

-

Scavenger: Triethylsilane (TES) [CAS: 617-86-7] or Thioanisole.

Step-by-Step Methodology:

-

Preparation: Dissolve the t-butyl ester substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Scavenger Addition: Add Triethylsilane (2.0 – 3.0 equiv).

-

Why: TES acts as a hydride source, instantly quenching the t-butyl cation to form isobutane, preventing it from attacking the propargyl alkyne.

-

-

Acidification: Cool the solution to 0 °C. Add TFA dropwise.

-

Ratio: Final solvent ratio should be approximately 2:1 to 4:1 (DCM:TFA).

-

-

Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. Monitor by TLC/LC-MS (typically complete in 1–3 hours).

-

Work-up:

-

Concentrate the reaction mixture in vacuo (do not heat above 40 °C).

-

Azeotrope with toluene (3x) to remove residual TFA.

-

Note: Avoid aqueous basic workups if the free acid is water-soluble.

-

Protocol B: Chemo-Selective Lewis Acid Cleavage (ZnBr₂)

Best for: Substrates containing acid-sensitive groups (e.g., Boc amines, acetals) that must survive.

Reagents:

-

Zinc Bromide (ZnBr₂) [CAS: 7699-45-8] (Must be anhydrous/fresh).

-

Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Suspend anhydrous ZnBr₂ (2.0 – 5.0 equiv) in DCM (0.2 M).

-

Addition: Add the t-butyl ester substrate (1.0 equiv) to the suspension.

-

Reaction: Stir vigorously at room temperature (20–25 °C).

-

Monitoring: Monitor closely. If the reaction stalls, mild heating to 35 °C is permissible, but ensure the propargyl ether does not rearrange.

-

Work-up:

Protocol C: Mild Silylative Cleavage (TMSOTf)

Best for: Complex substrates where protonation of the propargyl ether or other basic sites must be strictly avoided.

Reagents:

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8].

-

2,6-Lutidine [CAS: 108-48-5] (Base to buffer adventitious acid).

Step-by-Step Methodology:

-